molecular formula C11H13NO2 B11903190 (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Cat. No.: B11903190
M. Wt: 191.23 g/mol
InChI Key: GVAAOBULEFOLBI-SSDOTTSWSA-N
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Description

®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a carboxylic acid group at the 8-position and a methyl group at the 1-position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 1,2,3,4-tetrahydroisoquinoline derivative, in the presence of a chiral catalyst. This method ensures the selective formation of the ®-enantiomer. Another approach involves the resolution of racemic mixtures using chiral resolving agents, which can separate the ®- and (S)-enantiomers based on their different interactions with the resolving agent .

Industrial Production Methods

Industrial production of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve high yields and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to optimize the efficiency and selectivity of the production process .

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, alcohols, aldehydes, and various substituted tetrahydroisoquinolines .

Scientific Research Applications

®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral center plays a crucial role in determining the binding affinity and selectivity of the compound. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid: The enantiomer of the ®-compound, with different biological activities and interactions.

    1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid: Lacks the methyl group at the 1-position, resulting in different chemical properties.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, affecting its reactivity and applications

Uniqueness

®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is unique due to its specific chiral configuration and the presence of both the methyl and carboxylic acid groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14)/t7-/m1/s1

InChI Key

GVAAOBULEFOLBI-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1C2=C(CCN1)C=CC=C2C(=O)O

Canonical SMILES

CC1C2=C(CCN1)C=CC=C2C(=O)O

Origin of Product

United States

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